![molecular formula C17H21NO3 B1306308 [1-(3,4-Dimethoxy-phenyl)-but-3-enyl]-furan-2-ylmethyl-amine CAS No. 340025-60-7](/img/structure/B1306308.png)
[1-(3,4-Dimethoxy-phenyl)-but-3-enyl]-furan-2-ylmethyl-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“[1-(3,4-Dimethoxy-phenyl)-but-3-enyl]-furan-2-ylmethyl-amine” is a chemical compound with the molecular formula C17H21NO3 . It is a member of the class of organic compounds known as linear 1,3-diarylpropanoids . These are organic compounds with a structure based on a C6-C3-C6 skeleton, where the two benzene rings are not linked together .
Synthesis Analysis
The synthesis of similar compounds often involves reactions with various amine derivatives . For instance, a series of novel amides were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives .Molecular Structure Analysis
The molecular structure of “[1-(3,4-Dimethoxy-phenyl)-but-3-enyl]-furan-2-ylmethyl-amine” is based on a C17H21NO3 skeleton . More detailed structural information may be available in databases such as the NIST Chemistry WebBook .Chemical Reactions Analysis
The chemical reactions involving similar compounds are diverse. For instance, 3,4-Dimethoxyphenylacetone undergoes asymmetric amination catalyzed by Brevibacterium linens IFO 12141 strain to yield corresponding optically active amine .Physical And Chemical Properties Analysis
“[1-(3,4-Dimethoxy-phenyl)-but-3-enyl]-furan-2-ylmethyl-amine” has a molecular weight of 287.35400 . It has a boiling point of 388.7ºC at 760 mmHg . More detailed physical and chemical properties may be available in databases such as the NIST Chemistry WebBook .Applications De Recherche Scientifique
Applications in Lignin Acidolysis and Biomass Conversion
The compound is structurally related to research on the acidolysis of lignin and the conversion of biomass to furan derivatives. Studies have explored the mechanisms of β-O-4 bond cleavage in lignin model compounds, highlighting the role of similar structures in understanding lignin decomposition and the potential for producing valuable furan-based chemicals from lignocellulosic biomass. This research underscores the importance of such compounds in developing sustainable methods for converting plant biomass into useful materials and fuels, thereby providing a renewable feedstock for the chemical industry (T. Yokoyama, 2015; V. M. Chernyshev, O. A. Kravchenko, V. Ananikov, 2017).
Synthesis of Heterocyclic Compounds
The structural features of this compound are relevant to the synthesis of arylmethylidenefuranones and their reactions with nucleophiles. These reactions are crucial for producing a wide range of heterocyclic compounds, including amides, pyrrolones, and benzofurans, which have applications in pharmaceuticals, agrochemicals, and material sciences. The versatility of such compounds in organic synthesis illustrates their potential as intermediates in the development of new drugs and materials (I. Kamneva, T. V. Anis’kova, A. Egorova, 2018).
Biomedical Applications
Explorations into the chemical modifications of similar compounds have led to insights into their potential biomedical applications. For instance, studies on bio-inspired adhesive materials, such as catechol-conjugated polymers, have highlighted the role of such structural motifs in developing novel biomaterials for medical use. These materials exhibit strong adhesive properties and biocompatibility, making them promising for wound healing applications and as tissue sealants (J. Ryu, Seonki Hong, Haeshin Lee, 2015).
Environmental and Polymer Chemistry
Research into the degradation of nitrogen-containing compounds has shown the effectiveness of advanced oxidation processes in mineralizing such structures. This is particularly relevant for treating environmental pollutants and developing green chemistry protocols. Additionally, the compound's relevance to self-healing polymers through Diels–Alder chemistry highlights its potential in creating advanced materials with enhanced durability and longevity, contributing to sustainable material science (Akash P. Bhat, P. Gogate, 2021; Ying‐Ling Liu, T. Chuo, 2013).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(3,4-dimethoxyphenyl)-N-(furan-2-ylmethyl)but-3-en-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c1-4-6-15(18-12-14-7-5-10-21-14)13-8-9-16(19-2)17(11-13)20-3/h4-5,7-11,15,18H,1,6,12H2,2-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAGCECHPTVMDCP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CC=C)NCC2=CC=CO2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(3,4-Dimethoxy-phenyl)-but-3-enyl]-furan-2-ylmethyl-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-Methyl-1-piperidinyl)carbonyl]aniline](/img/structure/B1306226.png)
![4-[(4-Methylphenyl)amino]butan-1-ol](/img/structure/B1306231.png)
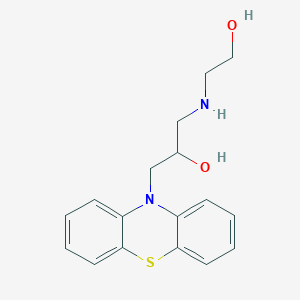
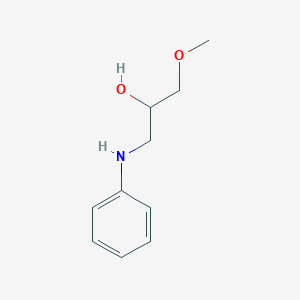
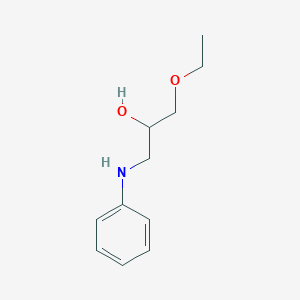
![2-[1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-ethylamino]-ethanol](/img/structure/B1306244.png)
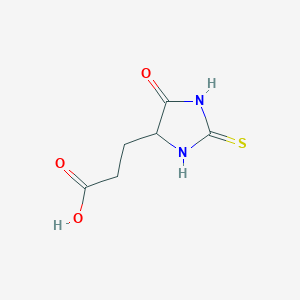
![5-Ethyl-7-trifluoromethyl-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1306246.png)
![5-(1-Methylcyclopropyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1306247.png)
![5-Cyclopropyl-7-trifluoromethyl-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1306248.png)
![5-(1-Methylcyclopropyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1306249.png)
![5-Isopropyl-7-trifluoromethyl-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1306250.png)
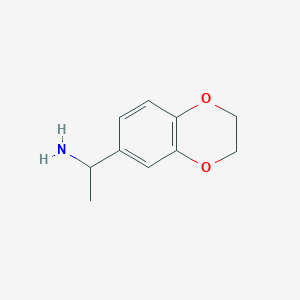
![1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-propylamine](/img/structure/B1306258.png)